molecular formula C12H16N2O B2606589 1-Benzylpyrrolidine-2-carboxamide CAS No. 114883-84-0; 60169-70-2

1-Benzylpyrrolidine-2-carboxamide

Cat. No.: B2606589
CAS No.: 114883-84-0; 60169-70-2
M. Wt: 204.273
InChI Key: SOZQAONWQPHCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative with the molecular formula C₁₂H₁₆N₂O (MW: 204.27) . Its enantiomers, such as (R)- and (S)- configurations, serve as critical intermediates in asymmetric synthesis. The (S)-enantiomer, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS: 96293-17-3; MW: 384.48), is widely employed in Ni(II)-Schiff base complexes for synthesizing non-proteinogenic α-amino acids, which are pivotal in medicinal chemistry and positron emission tomography (PET) radiotracer development . These complexes enable stereospecific reactions under mild conditions, making them indispensable in chiral auxiliaries and catalytic systems .

Properties

IUPAC Name

1-benzylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZQAONWQPHCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (R)-1-Benzylpyrrolidine-2-carboxamide (CAS: 114883-84-0): The R-enantiomer shares identical molecular weight and formula but exhibits distinct stereochemical properties. It is used in asymmetric catalysis but demonstrates lower prevalence in literature compared to the S-enantiomer .
  • (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride (CAS: 147959-98-6): This hydrochloride derivative (MW: 420.93) enhances solubility and stability for laboratory use. Its safety profile includes hazards such as H302 (harmful if swallowed) and H315 (skin irritation) .
Compound CAS Molecular Weight Key Applications
(S)-1-Benzylpyrrolidine-2-carboxamide 96293-17-3 384.48 Ni(II)-Schiff base complexes, asymmetric amino acid synthesis
(R)-1-Benzylpyrrolidine-2-carboxamide 114883-84-0 204.27 Chiral ligand synthesis
Hydrochloride derivative 147959-98-6 420.93 Laboratory reagent

Structural Derivatives and Dimeric Forms

  • (2S,20S)-N,N'-(Iminomethylene)bis(1-benzylpyrrolidine-2-carboxamide) (MW: ~440.5): A dimeric derivative synthesized via CDI-mediated coupling. It forms extensive hydrogen-bonded architectures, enhancing catalytic activity in guanidine-based organocatalysis .
  • Ni(II) Complexes with Substituent Variations: Introducing tert-butyl or pentamethylbenzyl groups to the benzyl moiety improves steric hindrance, optimizing stereoselectivity in α-methyl amino acid synthesis . For example, substituting the benzyl group with -C(CH₃)₃ reduces Ni–N bond distances by ~0.022 Å, enhancing catalytic efficiency .

Functional Group Modifications

  • Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate (CAS: 1352499-04-7): Incorporates a pyridinyl group, altering electronic density and solubility. Used in pharmaceutical intermediates .
  • (S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: Features a carbamoyl-ethyl group, expanding applications in peptidomimetics .
Derivative Key Modification Application
Dimeric bis-carboxamide Iminomethylene linkage Organocatalysis
Pyridinyl-substituted Heterocyclic integration Pharmaceutical intermediates
Carbamoyl-ethyl derivative Extended side chain Peptidomimetic design

Structural Insights from Crystallography

  • Crystal Structure : The title compound (C₂₅H₂₄N₂O₂) crystallizes in the orthorhombic P2₁2₁2₁ space group. Intramolecular N–H⋯O hydrogen bonds stabilize its conformation, with a dihedral angle of 59.10° between benzoyl rings .

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